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molecular formula C15H19NO3 B8595914 Ethyl 2-(1-benzamidocyclobutyl)acetate

Ethyl 2-(1-benzamidocyclobutyl)acetate

Cat. No. B8595914
M. Wt: 261.32 g/mol
InChI Key: LPNZONUAOXUBEQ-UHFFFAOYSA-N
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Patent
US08476261B2

Procedure details

3N KOH (10 mL, 30 mmol) was added to a solution of ethyl 1-(benzoylamino)-cyclobutylacetate (3.87 g, 14.8 mmol) in EtOH (30 mL) at room temperature and the mixture was stirred for 1 hour. The reaction mixture was concentrated in vacuo and 6N HCl (5.0 mL) was added. The resulting precipitate was collected by filtration, washed successively with water and diisopropylether and dried to give the title compound (3.15 g, 91%) as a colorless solid. 1H-NMR (400 MHz, DMSO-d6) δ 1.76-1.89 (2H, m), 2.16-2.26 (2H, m), 2.28-2.40 (2H, m), 2.90 (2H, s), 7.43 (2H, t, J=6.7 Hz), 7.50 (1H, t, J=6.7 Hz), 7.83 (2H, d, J=6.7 Hz), 8.45 (1H, s), 12.00 (1H, brs).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([NH:11][C:12]1([CH2:16][C:17]([O:19]CC)=[O:18])[CH2:15][CH2:14][CH2:13]1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CCO>[C:3]([NH:11][C:12]1([CH2:16][C:17]([OH:19])=[O:18])[CH2:15][CH2:14][CH2:13]1)(=[O:10])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.87 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1(CCC1)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and 6N HCl (5.0 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed successively with water and diisopropylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1(CCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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